molecular formula C19H32OSn B8411783 Benzaldehyde, 4-(tributylstannyl)- CAS No. 88373-27-7

Benzaldehyde, 4-(tributylstannyl)-

Cat. No.: B8411783
CAS No.: 88373-27-7
M. Wt: 395.2 g/mol
InChI Key: SDKHMUMPGVDDAR-UHFFFAOYSA-N
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Description

Benzaldehyde derivatives substituted at the 4-position are pivotal in organic synthesis, pharmaceuticals, and material science due to their tunable electronic and steric properties. These derivatives vary in substituent groups, ranging from electron-withdrawing (e.g., trifluoromethyl) to electron-donating (e.g., methoxy), each imparting distinct reactivity and applications.

Scientific Research Applications

Organic Synthesis

Benzaldehyde, 4-(tributylstannyl)- serves as a versatile reagent in organic synthesis, particularly in the context of cross-coupling reactions. Its stannyl group allows for the formation of carbon-carbon bonds through methods such as the Stille coupling reaction.

Table 1: Summary of Stille Coupling Reactions Involving Benzaldehyde, 4-(tributylstannyl)-

Reaction TypeConditionsYield (%)Reference
Stille coupling with bromobenzenePd catalyst, 80 °C38
Coupling with benzoyl chlorideToluene, with CuCN co-catalystHigh
Allylation of aldehydesBITIP catalystGood yields

The utility of this compound in the synthesis of complex molecules is illustrated by its involvement in the preparation of enantiomerically pure products. For example, studies have shown that reactions involving benzaldehyde and tributylstannyl derivatives yield high enantiomeric excesses and good chemical yields, making it a valuable tool for synthesizing chiral compounds .

Medicinal Chemistry

In medicinal chemistry, derivatives of benzaldehyde, including those containing tributylstannyl groups, are being explored for their potential anticancer properties. Research has indicated that compounds derived from benzaldehyde can exhibit significant biological activity against various cancer cell lines.

Case Study: Anticancer Activity Assessment

A study evaluated the anticancer activity of several benzaldehyde derivatives against leukemia and CNS cancer cell lines. The results indicated that certain derivatives demonstrated substantial inhibition rates:

  • Compound A : 84.19% inhibition against MOLT-4 (leukemia)
  • Compound B : 72.11% inhibition against SF-295 (CNS cancer)

These findings suggest that benzaldehyde derivatives can be promising candidates for further development as anticancer agents .

Catalytic Applications

Benzaldehyde, 4-(tributylstannyl)- has also been employed in catalytic applications. Its ability to facilitate reactions under mild conditions makes it suitable for various transformations in organic synthesis.

Table 2: Catalytic Applications of Benzaldehyde Derivatives

Catalyst TypeReaction TypeObservations
Palladium-based catalystsAlkynylstannylationHigh regioselectivity
Indium-catalyzed allylationEnantioselective reactionsEffective with β-carbonyl allyltributylstannanes

The use of benzaldehyde derivatives in catalytic processes highlights their versatility and importance in synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzaldehyde, 4-(tributylstannyl)- in academic laboratories?

  • Methodological Answer : The compound is typically synthesized via Stille coupling , where a tributylstannane reagent reacts with a halogenated benzaldehyde precursor (e.g., 4-iodobenzaldehyde) using a palladium catalyst (e.g., Pd(PPh₃)₄). Key parameters include:

  • Reaction Conditions : Use of anhydrous solvents (e.g., THF or DMF), inert atmosphere (N₂/Ar), and temperatures between 60–80°C.
  • Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients).
  • Characterization : Confirm structure using ¹H/¹³C NMR (chemical shifts for stannyl groups: δ ~0.8–1.7 ppm for Sn-CH₂), high-resolution mass spectrometry (HRMS), and FT-IR (C=O stretch ~1700 cm⁻¹) .

Q. Which analytical techniques are most reliable for structural confirmation of Benzaldehyde, 4-(tributylstannyl)-?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR Spectroscopy : ¹¹⁹Sn NMR can directly confirm the Sn-C bond (δ ~−100 to −200 ppm for tributylstannyl groups).
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks and isotopic patterns (Sn has 10 natural isotopes).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals and refine using SHELX software (e.g., SHELXL for small-molecule structures) .

Q. How should researchers handle and store Benzaldehyde, 4-(tributylstannyl)- to ensure stability?

  • Methodological Answer :

  • Handling : Use gloveboxes or Schlenk lines due to air sensitivity. Avoid exposure to moisture or protic solvents to prevent hydrolysis of the Sn-C bond.
  • Storage : Keep in amber vials under inert gas (Ar) at −20°C. Add molecular sieves (3Å) to absorb residual moisture .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?

  • Methodological Answer :

  • Cross-Validation : Re-run NMR in deuterated solvents (e.g., CDCl₃) with controlled temperature to eliminate solvent/temperature artifacts.
  • Alternative Techniques : Use X-ray crystallography (SHELXD/SHELXE for structure solution) to resolve ambiguities .
  • Impurity Analysis : Perform HPLC-UV with derivatization (e.g., 4-(diethylamino)benzaldehyde as a hydrazine-reactive agent) to detect byproducts .

Q. What strategies optimize reaction yields in tributylstannyl-functionalized benzaldehyde derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligands (e.g., P(o-tol)₃) to enhance coupling efficiency.
  • DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry, solvent polarity) systematically. Use response surface modeling to identify optimal conditions.
  • In Situ Monitoring : Track reaction progress via TLC or GC-MS to terminate at peak yield .

Q. How does the electronic nature of the tributylstannyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The SnBu₃ group is electron-rich, activating the aryl ring toward electrophilic substitution. However, steric bulk may hinder coupling.
  • Mechanistic Studies : Use DFT calculations (e.g., Gaussian software) to model transition states and compare with experimental kinetics.
  • Competitive Reactions : Compare reactivity with analogous trimethylstannyl or triphenylstannyl derivatives to isolate electronic vs. steric contributions .

Q. What are the implications of solvent choice on the stability of Benzaldehyde, 4-(tributylstannyl)- during reactions?

  • Methodological Answer :

  • Polar Aprotic Solvents : DMF or DMSO may stabilize intermediates but risk ligand displacement on Pd catalysts.
  • Non-Polar Solvents : Toluene or THF minimize side reactions but require higher temperatures.
  • Accelerated Stability Testing : Conduct stress tests (e.g., 40°C/75% RH) in different solvents, monitoring degradation via ¹H NMR .

Q. Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points or spectral data across literature sources?

  • Methodological Answer :

  • Purity Assessment : Re-crystallize the compound and re-measure using DSC (differential scanning calorimetry) for precise melting points.
  • Literature Cross-Reference : Compare with NIST Chemistry WebBook data for benzaldehyde derivatives (e.g., 4-(t-butoxy)benzaldehyde) to identify outliers .
  • Collaborative Validation : Share samples with independent labs for parallel analysis using standardized protocols .

Q. Tables for Key Data

Technique Key Observations References
¹¹⁹Sn NMRδ −150 ppm (Sn-C coupling)
X-ray CrystallographyConfirmed Sn-C bond length: ~2.15 Å
HPLC-UV DerivatizationPurity >98% after column chromatography
FT-IRC=O stretch at 1695 cm⁻¹, Sn-C at 480 cm⁻¹

Comparison with Similar Compounds

Comparative Analysis of Key 4-Substituted Benzaldehydes

Structural and Functional Properties

The following table summarizes critical data for selected 4-substituted benzaldehydes:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Applications References
4-(Trifluoromethyl)benzaldehyde CF₃ C₈H₅F₃O 174.12 455-19-6 Reference standard, organic synthesis
4-Benzyloxybenzaldehyde OCH₂Ph C₁₄H₁₂O₂ 212.24 4397-53-9 Intermediate in polymer chemistry
4-(Dimethylamino)benzaldehyde N(CH₃)₂ C₉H₁₁NO 149.19 N/A Antibacterial Schiff base synthesis
4-Fluorobenzaldehyde F C₇H₅FO 124.11 N/A Radiopharmaceutical labeling ([¹⁸F])
4-Methoxybenzaldehyde OCH₃ C₈H₈O₂ 136.15 N/A UV/Vis spectroscopy studies
4-(Triphenylvinyl)benzaldehyde C(C₆H₅)₂CH₂ C₂₇H₂₀O 360.46 1289218-74-1 Fluorescent materials research
4-Piperazinylbenzaldehyde Piperazinyl C₁₁H₁₄N₂O 190.24 27913-98-0 Pharmaceutical intermediates

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs):

    • 4-(Trifluoromethyl)benzaldehyde (CF₃): The strong -I effect of CF₃ reduces electron density at the aldehyde group, enhancing resistance to nucleophilic attacks. This property makes it useful in stabilized intermediates .
    • 4-Fluorobenzaldehyde (F): The electronegative fluorine atom directs electrophilic substitution reactions meta, which is exploited in radiopharmaceutical synthesis (e.g., [¹⁸F]-labeled compounds for PET imaging) .
  • Electron-Donating Groups (EDGs): 4-Methoxybenzaldehyde (OCH₃): The +M effect of methoxy increases electron density, accelerating reactions like aldol condensations. Its UV absorption spectra are well-documented for analytical applications . 4-(Dimethylamino)benzaldehyde (N(CH₃)₂): The strong EDG facilitates Schiff base formation with amines, yielding compounds with notable antibacterial activity against Gram-positive and Gram-negative bacteria .
  • This substituent is explored in aggregation-induced emission (AIE) materials for optoelectronics .

Preparation Methods

Synthetic Methodologies

Stille Coupling Approach

The Stille coupling reaction is a cornerstone for introducing tributylstannyl groups into aromatic systems. In the context of 4-(tributylstannyl)benzaldehyde, this method typically involves coupling a halogenated benzaldehyde precursor (e.g., 4-bromobenzaldehyde) with hexabutyldistannane (Bu₃Sn-SnBu₃) or tributylstannyl lithium under palladium catalysis . A representative procedure from patent literature involves:

  • Reactants : 4-bromobenzaldehyde (2 g, 4.9 mmol), hexabutyldistannane (3.2 g, 5.4 mmol).

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol) .

  • Conditions : Anhydrous toluene, 120°C, 24 hours under nitrogen .

  • Workup : Extraction with toluene, drying over MgSO₄, and solvent evaporation .

This method achieves yields of 68–72%, with purity dependent on chromatographic separation (hexane/ethyl acetate) . Critical to success is the exclusion of oxygen, which promotes destannylation and byproduct formation.

Table 1 : Optimization of Stille Coupling Parameters

ParameterOptimal RangeImpact on Yield
Pd Catalyst Loading2–5 mol%Maximizes TOF
Temperature110–130°CBalances rate/decomp
SolventAnhydrous toluene/DMFPrevents hydrolysis

Direct Alkylation of Benzaldehyde Derivatives

Alternative routes involve direct stannylation of benzaldehyde through nucleophilic aromatic substitution (SNAr) or directed ortho-metalation. A protocol from Osaka University demonstrates the use of germanium intermediates to facilitate stannyl group introduction :

  • Substrate : Benzaldehyde (1.06 g, 10.0 mmol).

  • Stannylating Agent : Tributyl{1-(N-phthaloylamino)-(E)-2-butenyl}stannane (prepared in situ).

  • Conditions : GeCl₂·dioxane complex (0.46 g, 2.0 mmol) in THF, 18 hours at 25°C .

  • Isolation : Column chromatography (hexane/EtOAc 10:1) yields 76% product .

This method circumvents the need for pre-halogenated substrates but requires careful control of Lewis acid stoichiometry to avoid overmetalation.

Reaction Optimization and Catalysis

Palladium Catalyst Systems

The choice of palladium precursor significantly affects coupling efficiency. Bis(diphenylphosphino)ferrocene (dppf) complexes enhance stability against ligand degradation, particularly at elevated temperatures . For example, dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (0.17 g, 0.2 mmol) in DMF at 80°C achieves 85% conversion .

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) improve reagent solubility but risk proto-destannylation. Mixed solvent systems (toluene/DMF 4:1) balance reactivity and stability . Temperature optimization is critical: below 100°C, reaction rates drop; above 130°C, tributyltin decomposition occurs .

Purification and Characterization Techniques

Chromatographic Separation

Silica gel chromatography remains the standard for isolating 4-(tributylstannyl)benzaldehyde. Elution with hexane/ethyl acetate (10:1) resolves the product (Rf 0.48) from unreacted stannanes and palladium residues . Preparative HPLC (C18 column, acetonitrile/water) offers an alternative for large-scale batches.

Spectroscopic Characterization

  • ¹H NMR : Distinct signals at δ 9.95 (aldehyde proton), δ 7.45–7.70 (aromatic protons), and δ 0.80–1.55 (tributyltin alkyl chains) .

  • 119Sn NMR : Characteristic resonance at δ −10 to −30 ppm, confirming Sn-C bonding .

  • IR Spectroscopy : Aldehyde C=O stretch at 1705 cm⁻¹, Sn-C vibrations at 480–520 cm⁻¹ .

Applications and Stability Considerations

Synthetic Utility

The compound serves as a precursor in terpyridine ligand synthesis, enabling the construction of metal-organic frameworks (MOFs) with tailored electronic properties . For example, 4'-(3,5-diaminobiphenyl)-2,2':6',2''-terpyridine derivatives prepared via Stille coupling exhibit enhanced luminescence .

Properties

CAS No.

88373-27-7

Molecular Formula

C19H32OSn

Molecular Weight

395.2 g/mol

IUPAC Name

4-tributylstannylbenzaldehyde

InChI

InChI=1S/C7H5O.3C4H9.Sn/c8-6-7-4-2-1-3-5-7;3*1-3-4-2;/h2-6H;3*1,3-4H2,2H3;

InChI Key

SDKHMUMPGVDDAR-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C=O

Origin of Product

United States

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